Junenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-Junenol is a bioactive chemical.

科学研究应用

Chemical Properties and Structure

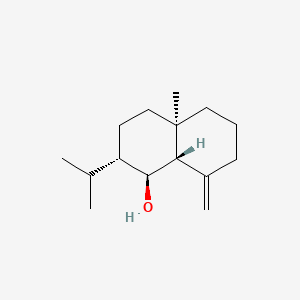

Junenol is characterized by its unique chemical structure, which contributes to its biological activities. The compound has been synthesized through various methods, including biogenetic approaches and total synthesis techniques. Its molecular formula is C15H26O, and it features a bicyclic structure that is typical for sesquiterpenes.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. For instance, research conducted on essential oils containing this compound demonstrated significant antiproliferative effects against various human cancer cell lines, including melanoma (UACC-62) and breast cancer (MCF7) cells. The essential oil from Eugenia aurata, which contains this compound, showed a promising total growth inhibition (TGI) against these cell lines .

| Cell Line | TGI (µg/mL) | Activity |

|---|---|---|

| UACC-62 | 1.5 | High |

| MCF7 | 5.0 | Moderate |

| VERO | >250 | Non-toxic |

Antimicrobial Properties

This compound has exhibited antimicrobial properties against a range of pathogens. A study on essential oils revealed that this compound-containing oils had significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of the microbial cell membrane .

Insect Repellency

The application of this compound in agriculture extends to its use as an insect repellent. Essential oils containing this compound have been tested for their efficacy against common agricultural pests such as aphids and mosquitoes. In laboratory settings, this compound demonstrated effective repellency against Aedes aegypti mosquitoes, providing a natural alternative to synthetic insecticides .

| Insect Species | Repellency Rate (%) | Concentration (mg/cm²) |

|---|---|---|

| Aedes aegypti | 85 | 0.827 |

| I. scapularis | 75 | 0.413 |

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. It is often incorporated into various food products to enhance flavor while also providing potential health benefits associated with its antimicrobial properties.

Preservation

The antioxidant properties of this compound make it suitable for use in food preservation. Studies indicate that this compound can inhibit lipid peroxidation, thereby extending the shelf life of food products by preventing rancidity .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

- A study published in the Journal of Agricultural and Food Chemistry explored the use of this compound in enhancing the shelf life of meat products through its antioxidant activity.

- Research conducted by the USDA demonstrated that essential oils containing this compound significantly reduced pest populations in agricultural settings without harming beneficial insects .

常见问题

Basic Research Questions

Q. How to formulate a research question for studying Junenol’s biochemical properties?

- Methodological Answer :

- Begin with a literature review to identify gaps (e.g., unstudied mechanisms, inconsistent results). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. Example: “How does this compound’s stereochemistry (variable X) influence its binding affinity to Receptor Y (outcome Z) in vitro?”

- Ensure feasibility by assessing resource availability (e.g., instrumentation for structural analysis). Avoid overly broad questions (e.g., “What is this compound?”) and focus on measurable variables .

Q. What methodologies are standard for the initial characterization of this compound?

- Methodological Answer :

- Structural Analysis : Use NMR, X-ray crystallography (XRD), and mass spectrometry (MS) to confirm molecular structure and purity.

- Physicochemical Properties : Employ HPLC for purity assessment and DSC (Differential Scanning Calorimetry) for thermal stability.

- Biological Screening : Start with in vitro assays (e.g., enzyme inhibition) using controlled concentrations. Document parameters like solvent, temperature, and pH to ensure reproducibility .

Q. How to design a robust literature review framework for this compound-related studies?

- Methodological Answer :

- Use databases (PubMed, SciFinder) with keywords: “this compound synthesis,” “this compound pharmacokinetics,” and “this compound structure-activity relationship.”

- Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025). Tabulate findings (see Table 1 ) to highlight trends or contradictions.

- Table 1 : Sample Literature Comparison

| Study | Methodology | Key Finding | Gap Identified |

|---|---|---|---|

| A (2020) | XRD + in vitro assay | High binding affinity to Receptor X | No in vivo validation |

| B (2022) | Molecular docking | Low specificity in Model Y | Contradicts Study A |

Advanced Research Questions

Q. How to optimize this compound’s synthetic pathway for higher yield and purity?

- Methodological Answer :

- Use Design of Experiments (DoE) to test variables (catalyst concentration, temperature, reaction time). For example:

- Factor 1 : Catalyst type (Pd/C vs. Pt/Ni).

- Factor 2 : Solvent polarity (ethanol vs. DMSO).

- Analyze outcomes via ANOVA to identify significant variables. Validate with repeated trials and characterize intermediates via LC-MS .

Q. How to resolve contradictions in this compound’s reported pharmacological activity across studies?

- Methodological Answer :

- Conduct a systematic meta-analysis : Compare dosage ranges, model systems (e.g., cell lines vs. animal models), and assay conditions.

- Apply statistical tools (e.g., Bland-Altman plots ) to assess variability. Example: If Study X reports efficacy at 10 µM while Study Y shows no effect, re-evaluate solvent interference or cell viability protocols .

Q. What advanced computational strategies validate this compound’s mechanism of action?

- Methodological Answer :

- Use molecular dynamics (MD) simulations to study this compound-protein interactions over time (e.g., binding stability in lipid membranes).

- Cross-validate with in vitro data (e.g., SPR for binding kinetics). Tools like AutoDock Vina or GROMACS are recommended for modeling .

Q. How to assess this compound’s long-term stability under varying environmental conditions?

- Methodological Answer :

- Design an accelerated stability study : Expose this compound to stressors (light, humidity, temperature). Monitor degradation via HPLC at intervals (0, 3, 6 months).

- Use Arrhenius equation to predict shelf life. For example:

- Degradation rate at 40°C ≈ 2× rate at 25°C.

- Characterize degradation products with LC-QTOF-MS .

Q. Data Analysis & Interpretation

Q. How to address confounding variables in this compound’s in vivo pharmacokinetic studies?

- Methodological Answer :

- Implement mixed-effects models to account for inter-subject variability (e.g., metabolic differences in animal models).

- Include covariates (age, weight) in regression analyses. Validate with sensitivity testing (e.g., bootstrapping) .

Q. What statistical approaches are suitable for dose-response studies of this compound?

- Methodological Answer :

- Fit data to Hill-Langmuir equations to calculate EC₅₀/IC₅₀ values. Use nonlinear regression tools (GraphPad Prism, R).

- Report confidence intervals and perform outlier detection (Grubbs’ test). Example:

- EC₅₀ = 12.3 µM (95% CI: 10.1–14.5) .

Q. Ethical & Reporting Standards

Q. How to structure a publication on this compound to meet rigorous journal criteria?

- Methodological Answer :

- Follow IMRaD (Introduction, Methods, Results, and Discussion). Highlight novelty (e.g., new synthetic route) in the abstract.

- In methods, detail instrument parameters (e.g., NMR frequency, column type for HPLC). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

属性

CAS 编号 |

472-07-1 |

|---|---|

分子式 |

C15H26O |

分子量 |

222.37 g/mol |

IUPAC 名称 |

(1S,2S,4aR,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-9-15(4)8-5-6-11(3)13(15)14(12)16/h10,12-14,16H,3,5-9H2,1-2,4H3/t12-,13+,14-,15+/m0/s1 |

InChI 键 |

MSJJKJCIFIGTJY-LJISPDSOSA-N |

SMILES |

CC(C)C1CCC2(CCCC(=C)C2C1O)C |

手性 SMILES |

CC(C)[C@@H]1CC[C@]2(CCCC(=C)[C@@H]2[C@H]1O)C |

规范 SMILES |

CC(C)C1CCC2(CCCC(=C)C2C1O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(+)-Junenol; Junenol; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。